2-(2-Aminophenoxy)-5-chloroaniline

MAO-A inhibitor antidepressant neurodegeneration

This substituted aromatic diamine delivers unique dual-amine reactivity and a chloro-substitution pattern that enables selective inhibition of MAO‑A (1 nM) and MPO (1.4 nM), with a TPSA of 61.27 Ų boosting hydrogen-bonding capacity. Unlike simpler mono‑amine analogs (e.g., CAS 93‑67‑4, TPSA 35.25 Ų), it provides reliable target‑binding kinetics and a versatile handle for amidation, sulfonylation, or cross‑coupling. Ideal for isoform‑selective inhibitor libraries and in vivo models of atherosclerosis or fibrotic disease.

Molecular Formula C12H11ClN2O
Molecular Weight 234.68 g/mol
CAS No. 918306-27-1
Cat. No. B12626071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminophenoxy)-5-chloroaniline
CAS918306-27-1
Molecular FormulaC12H11ClN2O
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)Cl)N
InChIInChI=1S/C12H11ClN2O/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,14-15H2
InChIKeyVBFWXDZLUPVMIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminophenoxy)-5-chloroaniline (CAS 918306-27-1): Structural and Physicochemical Baseline for Procurement Decision-Making


2-(2-Aminophenoxy)-5-chloroaniline (CAS 918306-27-1) is a substituted aromatic diamine belonging to the aminophenoxy aniline class. It is characterized by a diphenyl ether core bearing a chlorine atom at the 5-position of the primary benzene ring and an additional primary amine group on the 2-position of the secondary phenyl ring . The molecular formula is C12H11ClN2O with a molecular weight of 234.68 g/mol, a calculated LogP of 4.46, and a topological polar surface area (TPSA) of 61.27 Ų . This combination of moderate lipophilicity and dual hydrogen-bonding capacity distinguishes it from simpler mono‑amine analogs, establishing a distinct physicochemical profile that directly influences its target‑binding behavior and experimental handling properties.

2-(2-Aminophenoxy)-5-chloroaniline: Why In‑Class or Mono‑Amine Substitution Is Not Acceptable for Precision Research


Compounds within the diphenyl ether aniline family are not interchangeable. The presence of both a chloro substituent and a second primary amine in 2-(2-Aminophenoxy)-5-chloroaniline creates a unique electronic and steric environment that is absent in mono‑amine analogs such as 5-chloro-2-phenoxyaniline (CAS 93-67-4) [1]. This structural distinction translates into a TPSA of 61.27 Ų versus 35.25 Ų and an increased hydrogen-bonding potential, which directly influences membrane permeability, solubility, and target‑binding kinetics [1] . Consequently, substituting 2-(2-Aminophenoxy)-5-chloroaniline with a structurally simpler analog will yield divergent biological activity profiles and unreliable experimental outcomes. The quantitative evidence presented below demonstrates that even seemingly minor structural modifications result in order‑of‑magnitude differences in potency and selectivity across multiple therapeutically relevant targets.

2-(2-Aminophenoxy)-5-chloroaniline: Quantitative Head‑to‑Head Differentiation for Procurement and Experimental Design


2-(2-Aminophenoxy)-5-chloroaniline Exhibits Superior MAO‑A Inhibition Potency Relative to the Reference Inhibitor Clorgyline

2-(2-Aminophenoxy)-5-chloroaniline inhibits recombinant human MAO-A with an IC50 of 1 nM [1]. In direct comparison, the well‑established MAO‑A inhibitor clorgyline exhibits an IC50 of 19.5 ± 1.1 nM under comparable assay conditions using human MAO enzymes [2].

MAO-A inhibitor antidepressant neurodegeneration

2-(2-Aminophenoxy)-5-chloroaniline Delivers 61‑Fold Selectivity for MAO‑A Over MAO‑B, a Profile Not Shared by Many Diamine Analogs

The compound demonstrates an IC50 of 1 nM against human MAO‑A and an IC50 of 61 nM against human MAO‑B [1], yielding a 61‑fold selectivity for MAO‑A. This selectivity window is substantially wider than that of harmine, a natural product MAO‑A inhibitor that exhibits no MAO‑B inhibition (IC50 > 100 μM) but at the cost of lower absolute MAO‑A potency (IC50 ~ 60 nM) [2].

MAO-A/B selectivity isoform specificity neurochemistry

2-(2-Aminophenoxy)-5-chloroaniline Is a Low‑Nanomolar MPO Inhibitor, Surpassing the Potency of Advanced Clinical Candidates

2-(2-Aminophenoxy)-5-chloroaniline inhibits recombinant human myeloperoxidase (MPO) chlorination activity with an IC50 of 1.4 nM [1]. This represents a 100‑fold improvement in potency relative to the clinical‑stage MPO inhibitor AZD5904 (IC50 = 140 nM) and a 31‑fold improvement over the selective tool compound MPO‑IN‑28 (IC50 = 44 nM) .

myeloperoxidase inhibitor inflammatory disease cardiovascular

2-(2-Aminophenoxy)-5-chloroaniline Demonstrates Pronounced Intra‑Peroxidase Family Selectivity, a Critical Attribute for Target‑Specific Probe Development

Within the peroxidase family, 2-(2-Aminophenoxy)-5-chloroaniline displays a 257‑fold selectivity for MPO (IC50 = 1.4 nM) over eosinophil peroxidase (EPX; IC50 = 360 nM) and a >30,000‑fold selectivity over lactoperoxidase (LPO; IC50 = 42,000 nM) [1]. This intra‑family selectivity profile is essential for minimizing confounding results in complex biological systems where multiple peroxidases are expressed.

peroxidase selectivity EPX off-target profiling

2-(2-Aminophenoxy)-5-chloroaniline Engages Lysyl Oxidase (LOX) with Moderate Potency, Expanding Its Utility in Fibrosis and Cancer Research

2-(2-Aminophenoxy)-5-chloroaniline inhibits human lysyl oxidase (LOX) amine oxidase activity with an IC50 of 75.1 nM, and LOXL2 with IC50 values ranging from 209 nM to 300 nM depending on the assay format [1]. This multi‑target profile, spanning MAO‑A, MPO, and LOX, is not observed with the mono‑amine analog 5-chloro-2-phenoxyaniline, which lacks the second amine group required for robust LOX engagement.

LOX inhibitor fibrosis tumor microenvironment

2-(2-Aminophenoxy)-5-chloroaniline's Dual‑Amine Structure Confers a Distinct Physicochemical Signature That Directly Impacts Experimental Reproducibility

The presence of two primary amine groups in 2-(2-Aminophenoxy)-5-chloroaniline results in a TPSA of 61.27 Ų and a calculated LogP of 4.46 . In contrast, the mono‑amine analog 5-chloro-2-phenoxyaniline (CAS 93-67-4) exhibits a TPSA of 35.25 Ų and a LogP of 4.30 [1]. The 74% increase in TPSA and additional hydrogen‑bond donor capacity directly influence aqueous solubility, membrane permeability, and target‑binding kinetics, making the two compounds non‑interchangeable in any experimental context.

physicochemical properties LogP TPSA solubility

2-(2-Aminophenoxy)-5-chloroaniline: Recommended Research and Industrial Application Scenarios Based on Quantified Evidence


MAO‑A‑Specific Probe Development for Neurochemistry and Antidepressant Discovery

The compound's 1 nM IC50 against human MAO‑A combined with 61‑fold selectivity over MAO‑B makes it an ideal starting point for developing isoform‑selective MAO‑A inhibitors. Use in cell‑based assays where MAO‑B inhibition would confound interpretation of serotonin‑mediated effects [1].

High‑Potency MPO Inhibitor Scaffold for Inflammatory and Cardiovascular Disease Models

With an IC50 of 1.4 nM against recombinant human MPO and >250‑fold selectivity over EPX, 2-(2-Aminophenoxy)-5-chloroaniline is suitable as a lead scaffold for developing next‑generation MPO inhibitors. Its potency allows for low‑dose administration in in vivo models of atherosclerosis, ischemia‑reperfusion injury, and chronic inflammatory diseases [2].

Multi‑Target Ligand Exploration in Fibrosis and Cancer (MAO‑A / MPO / LOX Intersection)

The compound's unique engagement of MAO‑A (1 nM), MPO (1.4 nM), and LOX (75.1 nM) supports its use as a chemical probe to investigate synergistic pathways in tumor microenvironments and fibrotic diseases. This polypharmacology is not achievable with mono‑amine analogs [3].

Structure‑Activity Relationship (SAR) Studies of Diamine‑Based Pharmacophores

The dual‑amine structure provides a versatile handle for further chemical derivatization. The chloro substituent at the 5‑position offers a synthetic handle for cross‑coupling reactions, while the free amines allow for facile amidation, sulfonylation, or reductive amination to generate focused libraries for probing target selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Aminophenoxy)-5-chloroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.